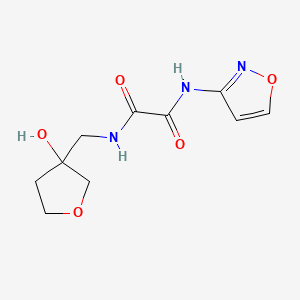
3-(3-Chlorophenyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-Chlorophenyl)-1,2,4-triazole” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . The 3-chlorophenyl group indicates the presence of a phenyl ring (a derivative of benzene) with a chlorine atom attached to the third carbon .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, general methods for synthesizing triazole derivatives often involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a triazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached to one of its carbon atoms .Applications De Recherche Scientifique
Corrosion Inhibition
- Triazole derivatives, including those similar to 3-(3-Chlorophenyl)-1,2,4-triazole, have been studied for their efficiency in preventing corrosion and dissolution of mild steel in acidic environments. Research indicates that these compounds are effective corrosion inhibitors, with certain triazole derivatives showing up to 99.6% inhibition efficiency. The effectiveness depends on the nature of substituents in the inhibitor molecule and the concentration of the triazole derivatives (Bentiss et al., 2007).
Chemical Reactivity
- Studies on the reactivity of triazole compounds like 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole have revealed unusual reaction directions leading to the formation of novel compounds. Such research provides insights into the potential of these triazole derivatives in synthesizing new chemical entities (Sakhno et al., 2011).
Antioxidant and Antiradical Activities
- Some 3-(4-chlorophenyl)-1,2,4-triazole derivatives have been synthesized and tested for their antioxidant and antiradical properties. These studies are crucial in understanding the potential use of these compounds in pharmaceuticals and other health-related applications (Bekircan et al., 2008).
Structural and Spectroscopic Studies
- Detailed structural and spectroscopic studies on various triazole derivatives, including X-ray diffraction and NMR techniques, have been conducted. These studies help in understanding the molecular structure and potential applications of these compounds (Şahin et al., 2014).
Antimicrobial Activity
- Research has been conducted on the synthesis of novel this compound derivatives and their effectiveness as antimicrobial agents. This research is significant in the development of new drugs and treatments for microbial infections (Purohit et al., 2011).
Growth Inhibition Studies
- The effects of 3-amino-1,2,4-triazole derivatives on the growth and chlorophyll synthesis in plants have been explored, providing insights into the agricultural and environmental impact of these compounds (Wolf, 1962).
Safety and Hazards
Orientations Futures
While specific future directions for “3-(3-Chlorophenyl)-1,2,4-triazole” were not found, research into related compounds continues. For example, new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for anticonvulsant and analgesic activities .
Mécanisme D'action
Target of Action
The primary target of 3-(3-Chlorophenyl)-1,2,4-triazole is the oxidative phosphorylation pathway . This compound acts as a chemical inhibitor of this pathway, which is crucial for the production of ATP, the main energy source for cells .
Mode of Action
This compound interacts with its targets by acting as a protonophore . This means it facilitates the movement of protons (H+ ions) across biological membranes. It disrupts the proton gradient established during the normal activity of electron carriers in the electron transport chain . This disruption reduces the ability of ATP synthase to function optimally, thereby inhibiting the production of ATP .
Biochemical Pathways
The affected biochemical pathway is the oxidative phosphorylation pathway , which is part of cellular respiration . The disruption of this pathway by this compound leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .
Pharmacokinetics
It is likely metabolized mainly by the liver and excreted by the kidneys . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The result of the action of this compound is the gradual destruction of living cells and death of the organism . This is due to the disruption of ATP production, which is essential for cell survival and function . . elegans models, suggesting a degree of hormesis .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, potentially influencing the function of these biomolecules and altering biochemical reactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(3-Chlorophenyl)-1,2,4-triazole is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNSIUZTQULBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2453682.png)

![N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2453684.png)

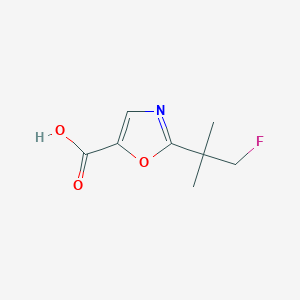
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)
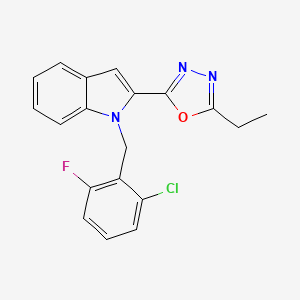
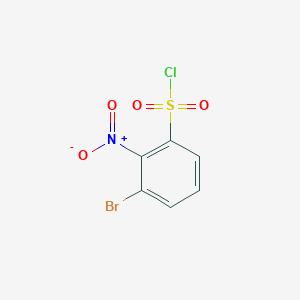
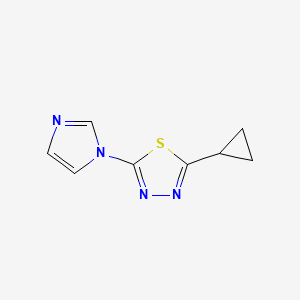
![3-(5-chlorothiophen-2-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2453698.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)
![2-hydroxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2453700.png)
